[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Overview
Description
[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
- [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been used in the synthesis of new chemical entities. For instance, it reacts smoothly with different aldehydes in the presence of InCl3, leading to the formation of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives (B. Reddy et al., 2012).
Antimicrobial Applications
- Derivatives of this compound, such as those synthesized by condensing suitably substituted chalcones, have shown antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Notably, compounds containing the methoxy group exhibited high antimicrobial activity (Satyender Kumar et al., 2012).
Molecular Docking and Quantum Chemical Calculations
- The compound's derivatives have been subjects of molecular docking and quantum chemical calculations, providing insights into their potential biological effects. These studies include molecular structure optimization, vibrational spectra analysis, and predictions of molecular docking results (A. Viji et al., 2020).
Solvent-Free Microwave-Assisted Synthesis
- There have been studies on the solvent-free microwave-assisted synthesis of derivatives, highlighting more environmentally friendly and efficient synthesis methods. This approach offers advantages like simpler work-up procedures, shorter reaction times, and good yields (D. Ashok et al., 2017).
Crystal Structure and Conformation Analysis
- The compound and its analogs have been studied for their crystal structure and conformation. This kind of research is crucial for understanding the chemical and physical properties of these molecules, which can have implications in various fields such as material science and drug design (Isuru R. Kumarasinghe et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s likely that the compound interacts with its targets by binding to their active sites, leading to changes in their conformation and function . This interaction can inhibit or enhance the activity of the target, resulting in various downstream effects.
Biochemical Pathways
For instance, indole derivatives have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have been studied for their pharmacokinetic profiles . These compounds were found to undergo rapid metabolism and wide tissue distribution, suggesting that [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol may have similar properties .
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and anti-arthritic activities . These compounds inhibit cell proliferation in various cell lines, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-11,20H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAFYYRYVAHBEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358253 | |
Record name | [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-56-9 | |
Record name | [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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